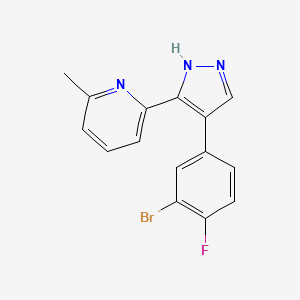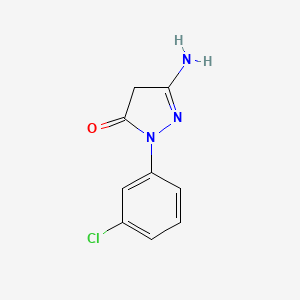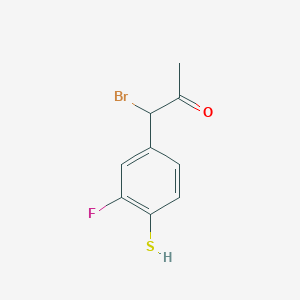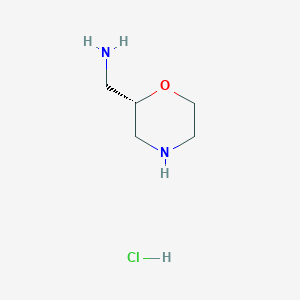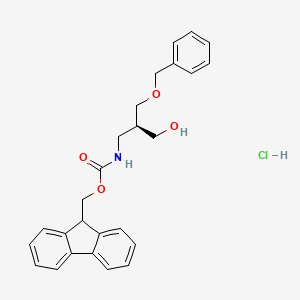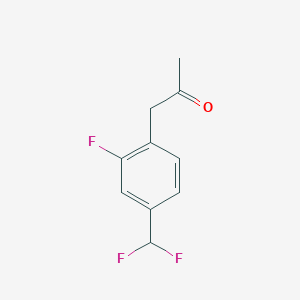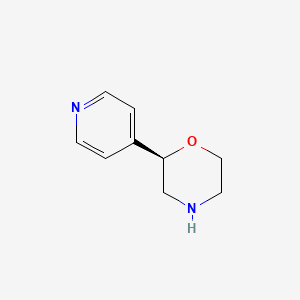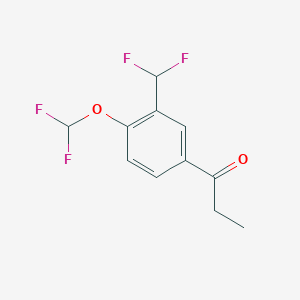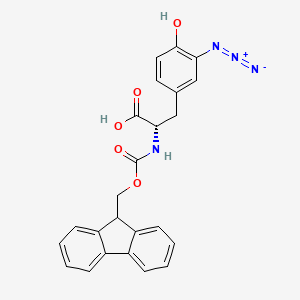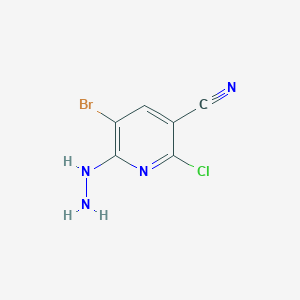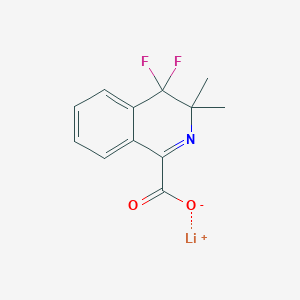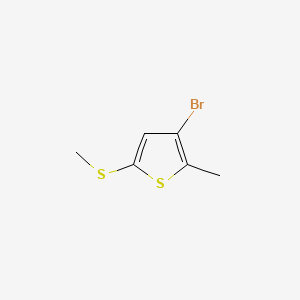
3-Bromo-2-methyl-5-(methylthio)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-methyl-5-(methylthio)thiophene is an organic compound with the molecular formula C6H7BrS2 and a molecular weight of 223.15 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features both bromine and methylthio substituents
準備方法
Synthetic Routes and Reaction Conditions
3-Bromo-2-methyl-5-(methylthio)thiophene can be synthesized through the bromination of 2-methyl-5-(methylthio)thiophene. The bromination reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is carried out in an inert solvent such as dichloromethane or acetonitrile, often at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Bromo-2-methyl-5-(methylthio)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include organometallic compounds and nucleophiles such as amines and thiols.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
Substitution: Various substituted thiophenes.
Oxidation: Sulfoxides and sulfones.
Coupling: Biaryl compounds and other complex structures.
科学的研究の応用
3-Bromo-2-methyl-5-(methylthio)thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
作用機序
The mechanism of action of 3-Bromo-2-methyl-5-(methylthio)thiophene depends on its specific application. In chemical reactions, the bromine and methylthio groups play crucial roles in determining reactivity and selectivity. The bromine atom can act as a leaving group in substitution reactions, while the methylthio group can undergo oxidation or participate in coordination with metal catalysts.
類似化合物との比較
Similar Compounds
2-Bromo-3-methylthiophene: Similar structure but with different substitution pattern.
3,5-Dimethyl-2-(methylthio)thiophene: Lacks the bromine atom, affecting its reactivity and applications.
Uniqueness
3-Bromo-2-methyl-5-(methylthio)thiophene is unique due to the presence of both bromine and methylthio substituents, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C6H7BrS2 |
|---|---|
分子量 |
223.2 g/mol |
IUPAC名 |
3-bromo-2-methyl-5-methylsulfanylthiophene |
InChI |
InChI=1S/C6H7BrS2/c1-4-5(7)3-6(8-2)9-4/h3H,1-2H3 |
InChIキー |
KIZIHRITVXVCKB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(S1)SC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




